molecular formula C12H15F2NO2 B7892919 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

Cat. No.: B7892919
M. Wt: 243.25 g/mol
InChI Key: UTLFQKIKLYKHCF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is a fluorinated aromatic amine with the molecular formula C11H13F2NO2 . This compound features a tetrahydropyran (oxan-4-yl) ether group and a difluoromethyl substituent on its aniline ring, a structure known to be valuable in medicinal chemistry and agrochemical research . While the specific biological activity and mechanism of action for this exact molecule require further investigation, its structural analogs have been identified in patent literature as key intermediates in the synthesis of compounds with bone-forming (ossification) promoting activity, suggesting potential research applications in areas such as osteoporosis . The presence of the difluoromethyl group can enhance metabolic stability and membrane permeability, making such compounds interesting candidates in drug discovery projects . As a building block, it is suited for further functionalization, including amide formation or participation in palladium-catalyzed cross-coupling reactions. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(difluoromethyl)-4-(oxan-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-12(14)10-7-8(15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9,12H,3-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLFQKIKLYKHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline

Retrosynthetic Analysis and Key Precursors for 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

A logical retrosynthetic analysis of this compound suggests a multi-step pathway involving several key bond disconnections. The primary disconnection is the C-N bond of the aniline (B41778), which points to a nitroaromatic compound as a stable and common precursor. The synthesis of anilines from the reduction of nitro groups is a fundamental and well-established transformation in organic chemistry. nih.govacs.org

Further disconnection of the ether C-O bond in the nitroaromatic intermediate suggests a nucleophilic aromatic substitution or, more commonly, a Williamson ether synthesis. This would involve a suitably activated fluoro- or chloro-nitrobenzene and oxan-4-ol, or a nitrophenol and an activated oxan-4-yl electrophile. The final key disconnection is the C-CF2H bond, which can be retrosynthetically traced back to a simpler aromatic precursor. The introduction of the difluoromethyl group is a challenging yet crucial step, with several modern methods available.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

1-Fluoro-2-(difluoromethyl)-4-nitrobenzene: A key building block where the difluoromethyl group is already installed.

4-Hydroxy-2-(difluoromethyl)nitrobenzene: An alternative precursor for the etherification step.

Oxan-4-ol (Tetrahydropyran-4-ol): The source of the oxan-4-yloxy moiety.

4-Fluoro-2-nitrotoluene: A potential starting material for subsequent difluoromethylation.

The forward synthesis would likely commence with a commercially available, appropriately substituted nitrobenzene, followed by the introduction of the difluoromethyl and oxan-4-yloxy groups, and culminating in the reduction of the nitro group to the target aniline.

Novel Synthetic Routes and Innovations in Aniline Functionalization

The construction of complex anilines such as this compound necessitates a sophisticated approach to the introduction and manipulation of its key functional groups. researchgate.net

The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups, and its incorporation can significantly enhance metabolic stability and modulate lipophilicity. rsc.org Several strategies have been developed for the introduction of this moiety onto aromatic rings.

Recent advances have focused on radical difluoromethylation and transition-metal-catalyzed cross-coupling reactions. rsc.orgqmul.ac.uk For instance, difluoromethyl radical precursors can be generated from various reagents and react with aryl systems. rsc.org Alternatively, direct C-H difluoromethylation or the coupling of an aryl halide with a difluoromethyl source can be achieved using metal catalysts. rsc.org A stepwise approach is also feasible, involving the coupling of an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation. rsc.org

A plausible route to a precursor for our target molecule could involve the difluoroacetylation of a suitable enamine, followed by cyclization and oxidation, a strategy that has proven effective for other heterocyclic systems. thieme.de

Table 1: Selected Reagents for Aromatic Difluoromethylation

Reagent/Method Description Reference
Zn(SO2CF2H)2 A source of the CF2H radical via single-electron oxidation. rsc.org
ClSO2CF2H A CF2H radical precursor generated through single-electron reduction. rsc.org
Pd-catalyzed cross-coupling Coupling of aryl halides or triflates with difluoromethyl sources. researchgate.net

The introduction of the oxan-4-yloxy group is typically achieved via a Williamson ether synthesis, where a phenoxide nucleophile reacts with an oxane-based electrophile. In the context of synthesizing this compound, a likely intermediate would be a 4-hydroxy-nitrobenzene derivative. This phenol (B47542) can be deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a leaving group (e.g., tosylate, mesylate, or halide) from an activated oxan-4-yl derivative.

Alternatively, a Mitsunobu reaction provides a mild and efficient method for the etherification of phenols with alcohols like oxan-4-ol. This reaction proceeds under neutral conditions and often with inversion of configuration at the alcohol carbon, although this is not a factor for the achiral oxan-4-ol.

Recent innovations in O-difluoromethylation of phenols using difluorocarbene precursors also provide a useful parallel for etherification strategies under mild conditions. nih.govnih.gov

In a multistep synthesis, the protection of reactive functional groups is crucial to prevent unwanted side reactions. The aniline functional group is particularly reactive and often requires protection during subsequent synthetic transformations. An ideal protecting group is one that is easily installed, stable to the reaction conditions of subsequent steps, and can be removed selectively under mild conditions. organic-chemistry.org

Orthogonal protecting group strategies are particularly powerful, allowing for the deprotection of one functional group in the presence of others. numberanalytics.combham.ac.uk For a molecule like this compound, one might need to protect the aniline nitrogen while performing modifications elsewhere on the molecule. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Tosyl, Nosyl). organic-chemistry.orgnih.gov

For example, a Boc group, which is stable to many reaction conditions but readily cleaved with acid, could be used to protect the aniline. organic-chemistry.org If another acid-labile group were present in the molecule, a different protecting group, such as an Fmoc group (cleaved by base) or a benzyl (B1604629) group (removed by hydrogenolysis), would be chosen to ensure orthogonality. organic-chemistry.orgnumberanalytics.com The careful selection of such protecting groups is a key element of a successful synthetic strategy. bham.ac.uk

Table 2: Examples of Orthogonal Protecting Groups for Amines

Protecting Group Installation Conditions Deprotection Conditions Reference
Boc (tert-Butoxycarbonyl) (Boc)2O, base Acid (e.g., TFA, HCl) organic-chemistry.org
Cbz (Carboxybenzyl) Benzyl chloroformate, base Hydrogenolysis (H2, Pd/C) numberanalytics.com
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, base Base (e.g., piperidine) organic-chemistry.org

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly by transition metals, offers efficient and selective methods for key bond-forming reactions in the synthesis of complex molecules.

Transition metal catalysis is instrumental in modern organic synthesis. In the context of preparing this compound and its precursors, several catalytic reactions could be employed.

C-O Bond Formation: While Williamson ether synthesis is common, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann ether synthesis) can also be used to form the aryl ether linkage between the aromatic ring and the oxan-4-ol. These methods are particularly useful for less reactive aryl halides. A two-step, one-pot sequence involving palladium-catalyzed hydroxylation of an aryl halide followed by in-situ etherification has also been demonstrated. nih.gov

C-CF2H Bond Formation: As mentioned, palladium-catalyzed cross-coupling reactions are a key strategy for introducing the difluoromethyl group. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a nucleophilic difluoromethylating reagent.

C-N Bond Formation: The final step, the reduction of the nitro group to an aniline, is often achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. acs.org These methods are generally high-yielding and produce clean products. Chemoenzymatic approaches using nitroreductases also present a sustainable and highly selective alternative for this transformation, capable of tolerating other reducible functional groups. nih.govacs.org

Table 3: Relevant Compound Names

Compound Name
This compound
1-Fluoro-2-(difluoromethyl)-4-nitrobenzene
4-Hydroxy-2-(difluoromethyl)nitrobenzene
Oxan-4-ol
4-Fluoro-2-nitrotoluene
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate
Boc (tert-Butoxycarbonyl)
Cbz (Carboxybenzyl)
Fmoc (9-Fluorenylmethyloxycarbonyl)
Tosyl (p-Toluenesulfonyl)

Organocatalytic Applications

While specific organocatalytic applications for the direct synthesis of this compound are not extensively documented in current literature, the principles of organocatalysis can be hypothetically applied to key steps in its synthesis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis, often providing improved selectivity and milder reaction conditions.

A plausible synthetic route to the target molecule involves the Williamson ether synthesis, which would couple a 3-(difluoromethyl)-4-aminophenol precursor with a derivative of 4-hydroxyoxane (tetrahydropyran). Organocatalysis could play a crucial role in the asymmetric synthesis of the chiral 4-hydroxyoxane or in facilitating the etherification itself.

For instance, the synthesis of chiral building blocks, such as fluorinated dihydrofurans, has been achieved with high stereoselectivity using bifunctional squaramide organocatalysts. acs.org A similar strategy could be envisioned for the enantioselective synthesis of a suitable 4-hydroxyoxane precursor.

Furthermore, recent advancements have demonstrated the use of organocatalysts in nucleophilic aromatic substitution (SNAr) reactions, which could be relevant for the formation of the ether bond. nih.gov An organocatalyst could activate the aryl fluoride (B91410) precursor, making it more susceptible to nucleophilic attack by the alcohol.

Table 1: Hypothetical Organocatalytic Approaches to Key Intermediates

Reaction StepCatalyst TypePotential Catalyst ExampleExpected Outcome
Asymmetric synthesis of 4-hydroxyoxane precursorBifunctional SquaramideCinchona alkaloid-derived squaramideHigh enantiomeric excess of the chiral alcohol
Etherification via SNArPhase-Transfer CatalystQuaternary ammonium (B1175870) saltFacilitated reaction under milder conditions
Activation of aryl fluorideLewis BaseN-Heterocyclic Carbene (NHC)Enhanced reactivity towards nucleophilic attack

It is important to note that these are proposed applications based on existing organocatalytic methodologies for similar transformations. Specific research would be required to develop and optimize these organocatalytic routes for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry.

A key reaction in the proposed synthesis is the Williamson ether synthesis. Traditional Williamson synthesis often involves stoichiometric amounts of strong bases and polar aprotic solvents, which can generate significant waste. tandfonline.com Green alternatives aim to use catalytic amounts of base, more environmentally benign solvents, or even solvent-free conditions. tandfonline.comacs.org

One approach to a greener synthesis would be to employ a catalytic Williamson ether synthesis (CWES) at high temperatures, which can utilize weaker and less hazardous alkylating agents and minimizes salt by-products. acs.org Another strategy involves the use of phase-transfer catalysts, which can enhance reaction rates and allow for the use of less hazardous solvent systems.

The introduction of the difluoromethyl group also presents opportunities for green chemistry. Photoinduced, metal-free methods for the difluoroalkylation of anilines have been developed, utilizing organic photocatalysts like Eosin Y or even forming an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent. nih.gov These methods often proceed under mild conditions with high efficiency. nih.gov

Table 2: Green Chemistry Metrics for a Proposed Synthesis

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Improvement
Prevention Minimize byproducts in nitration, reduction, and etherification steps.Utilize selective catalytic methods to reduce waste.
Atom Economy The Williamson ether synthesis can have moderate atom economy due to salt formation.Employ catalytic methods to improve atom economy. acs.org
Less Hazardous Chemical Syntheses Avoidance of highly toxic reagents and solvents.Replace traditional solvents like DMF with greener alternatives like DMSO or ionic liquids.
Designing Safer Chemicals The target molecule itself is designed for specific applications.N/A
Safer Solvents and Auxiliaries Traditional synthesis may use hazardous solvents.Utilize water, supercritical fluids, or biodegradable solvents where possible.
Design for Energy Efficiency Reactions may require heating.Employ microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Starting materials are likely petroleum-derived.Explore bio-based routes to key intermediates like 4-aminophenol.
Reduce Derivatives Protecting groups may be necessary for the aniline or hydroxyl groups.Develop a synthetic route that avoids protecting groups.
Catalysis Utilize catalytic hydrogenation and potentially catalytic etherification.Favor organocatalysts or earth-abundant metal catalysts over precious metal catalysts.
Design for Degradation The final product's biodegradability is application-dependent.N/A
Real-time analysis for Pollution Prevention Monitor reaction progress to minimize side reactions and energy use.Implement in-line process analytical technology (PAT).
Inherently Safer Chemistry for Accident Prevention Handle fluorinating agents and high-pressure reactions with care.Choose reagents and conditions that minimize the risk of explosions or toxic releases.

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scale-Up Considerations and Process Chemistry Development

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and product quality. The scale-up of the synthesis of this compound would involve a detailed process chemistry development program.

A plausible multi-step synthesis might start from a readily available substituted nitrobenzene, followed by reduction to the aniline, and finally etherification. Each of these steps presents unique scale-up challenges.

Key considerations for scale-up would include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as a suitable difluoromethylated nitroaromatic and 4-hydroxyoxane, are critical. Developing a cost-effective route to key intermediates is often a primary focus in process development. thieme.de

Reaction Kinetics and Thermodynamics: Understanding the kinetics of each reaction step is crucial for optimizing reaction times and throughput. Exothermic reactions, such as nitration or hydrogenation, require careful thermal management to prevent runaway reactions.

Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Catalyst Selection and Handling: For catalytic steps, the choice of catalyst (e.g., for hydrogenation) will depend on activity, selectivity, cost, and ease of separation from the product. The handling of pyrophoric catalysts like Raney nickel or precious metal catalysts on carbon requires specialized equipment and procedures.

Work-up and Purification: Developing a robust and scalable purification method is critical. This may involve crystallization, distillation, or chromatography. Minimizing the use of chromatography on a large scale is often a key goal due to cost and solvent consumption.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all materials.

Impurity Profile: Identifying and controlling the formation of impurities is essential to ensure the final product meets the required specifications.

Table 3: Process Chemistry Development Focus for Key Synthetic Steps

Synthetic StepKey Challenge for Scale-UpDevelopment Focus
Difluoromethylation Handling of fluorinating agents, control of regioselectivity.Optimization of reaction conditions for safety and selectivity; exploring milder, non-gaseous fluorinating agents.
Nitration Highly exothermic, potential for runaway reaction.Controlled addition of reagents, efficient heat removal, continuous flow processing.
Reduction of Nitro Group Catalytic hydrogenation requires high pressure and specialized equipment; handling of flammable hydrogen gas.Optimization of catalyst loading and reaction parameters; exploring alternative reduction methods like transfer hydrogenation.
Williamson Ether Synthesis Stoichiometric use of strong base, potential for side reactions.Development of a catalytic process, optimization of solvent and base to minimize waste, phase-transfer catalysis to improve efficiency. tandfonline.comacs.org
Product Isolation Achieving high purity on a large scale.Development of a robust crystallization process to avoid chromatographic purification.

The successful scale-up of the synthesis of this compound would rely on a multidisciplinary approach, integrating the expertise of synthetic chemists, chemical engineers, and safety specialists to develop a process that is not only efficient and economical but also safe and environmentally responsible.

Reaction Chemistry and Mechanistic Investigations of 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline

Reactivity of the Aniline (B41778) Nitrogen: Derivatization and Functionalization

The primary amino group of 3-(difluoromethyl)-4-(oxan-4-yloxy)aniline is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline moiety, being strongly activating and ortho-, para-directing, renders the aromatic ring susceptible to electrophilic attack. The positions ortho to the amino group (positions 2 and 6) are the most likely sites for substitution due to the powerful activating effect of the nitrogen lone pair. However, the bulky oxan-4-yloxy group at the para position can sterically hinder the approach of electrophiles to the adjacent ortho position (position 5 is already substituted). Therefore, electrophilic substitution is expected to occur predominantly at the less sterically hindered ortho position (position 2).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Direct nitration of anilines can be problematic due to the strong oxidizing nature of the reagents, which can lead to the destruction of the starting material. koreascience.kr To circumvent this, the amino group is often first protected by acylation, which moderates its activating effect and prevents unwanted side reactions. koreascience.krnih.gov For instance, acetylation of the aniline would yield the corresponding acetanilide, which can then be nitrated under milder conditions, with the nitro group predominantly entering the ortho position. Subsequent hydrolysis of the amide provides the ortho-nitro derivative.

Halogenation, such as bromination, of anilines is typically rapid and can lead to poly-substituted products. koreascience.kr To achieve mono-substitution, milder reaction conditions and controlled stoichiometry of the halogenating agent are necessary.

Nucleophilic Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution and addition reactions. It can react with alkyl halides, epoxides, and other electrophilic species.

For instance, the reaction with alkyl halides would lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. The rate and extent of these reactions are influenced by the steric bulk of both the aniline derivative and the alkyl halide.

The aniline nitrogen can also undergo addition to activated multiple bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as the Michael addition. Kinetic studies on the addition of substituted anilines to activated alkynes have shown that the reaction proceeds through a stepwise mechanism involving the formation of an intermediate. koreascience.kr

Amide and Urethane Formation

One of the most common and synthetically important reactions of anilines is their acylation to form amides. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. The nucleophilicity of the aniline nitrogen is a key factor in these reactions. Less nucleophilic anilines may exhibit reduced yields in amide coupling reactions. acs.org

Acylating AgentProduct TypeGeneral Reaction Conditions
Acyl ChlorideAmideBase (e.g., pyridine (B92270), triethylamine) in an inert solvent
Acid AnhydrideAmideOften neat or in a polar solvent, may require a catalyst
Carboxylic AcidAmideCoupling agent (e.g., DCC, EDC) and a base

Urethanes, also known as carbamates, are readily synthesized from the reaction of this compound with isocyanates or chloroformates. The reaction with an isocyanate is typically a straightforward addition reaction, while the reaction with a chloroformate proceeds via a nucleophilic acyl substitution mechanism. The synthesis of polyurethanes can be achieved by reacting diisocyanates with diols, and anilines can be incorporated to modify the polymer properties. google.com

ReagentProduct TypeGeneral Reaction Conditions
IsocyanateUrethaneTypically in an inert solvent at room or elevated temperature
ChloroformateUrethaneBase (e.g., pyridine, triethylamine) in an inert solvent

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key feature of the molecule, imparting unique electronic properties and serving as a potential site for further functionalization.

Stability and Reactivity of C-F Bonds

The carbon-fluorine bonds in the difluoromethyl group are strong and generally stable under many reaction conditions. The CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. cas.cn While generally stable, the C-F bonds can be activated under specific conditions, particularly in the presence of strong Lewis acids or through reductive methods.

Defluorination and Fluorine Exchange Reactions

Selective defluorination of trifluoromethyl groups to difluoromethyl groups has been achieved through various methods, including base-promoted elimination to form a difluoro-p-quinomethide intermediate that is then trapped by a nucleophile. bris.ac.uk While this is a conversion from a CF3 to a CF2H group, similar principles could potentially be applied to achieve further transformations of the difluoromethyl group.

Reductive defluorination of trifluoromethylarenes to their difluoromethyl counterparts has also been reported using organophotocatalysis under basic conditions. rsc.org These methods often tolerate a range of functional groups. The selective reduction of aromatic trifluoromethyl substituents to difluoromethyl groups can also be achieved through base-promoted elimination, forming a difluoro-p-quinomethide that is subsequently trapped by an intramolecular nucleophile. acs.org

Fluorine exchange reactions, such as the conversion of a difluoromethyl group to a dichloromethyl group, are less common but can be envisioned under specific conditions, potentially involving strong Lewis acids and a source of chloride ions. The synthesis of ¹⁸F-labeled difluoromethylarenes for applications in positron emission tomography (PET) has been developed, highlighting the possibility of isotopic exchange at the difluoromethyl carbon. acs.org

Chemical Modifications of the Oxane Ring and its Linkage

The oxane ring in this compound is connected to the aromatic system via an ether bond. This linkage is generally stable but can be susceptible to specific chemical transformations, particularly under acidic conditions. The reactivity of this portion of the molecule is primarily dictated by the chemistry of tetrahydropyranyl (THP) ethers and other cyclic ethers.

The saturated six-membered oxane ring is relatively strain-free compared to smaller cyclic ethers like epoxides or oxetanes, making it generally resistant to ring-opening reactions. acs.orgresearchgate.net However, under forcing conditions, particularly with the use of strong Brønsted or Lewis acids, ring-opening can be initiated. acs.orgresearchgate.net Activation typically involves protonation or coordination of a Lewis acid to the ring's oxygen atom, making the ring more susceptible to nucleophilic attack. researchgate.net

A plausible mechanism for a hydroxyl radical-induced ring-opening of a substituted oxane has been proposed in the context of environmental degradation of toxins containing this moiety. researchgate.net For this compound, a hypothetical acid-catalyzed ring-opening could proceed via attack by a nucleophile (e.g., a halide ion) at one of the carbons adjacent to the ring oxygen, leading to a linear 5-hydroxypentyl derivative.

Rearrangement reactions of simple tetrahydropyran (B127337) rings are not common and typically require specific structural features or reaction conditions that facilitate such transformations. mvpsvktcollege.ac.in Rearrangements often proceed through carbocationic intermediates, which could potentially be formed during acid-catalyzed cleavage of the ether linkage. masterorganicchemistry.com For instance, reactions like the Beckmann or Meyer-Schuster rearrangements involve specific functional groups (oximes and propargyl alcohols, respectively) and are not directly applicable here. mvpsvktcollege.ac.inwikipedia.org Any rearrangement involving the oxane ring of this specific molecule would likely be a consequence of a preceding ring-opening or ether cleavage event, but no such reactions have been documented.

The most anticipated reaction involving the oxane linkage is the cleavage of the ether bond. wikipedia.org Ethers are known to be chemically stable, but they can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.comlibretexts.org The reaction initiates with the protonation of the ether oxygen atom, converting the alkoxy group into a better leaving group. youtube.comlibretexts.org

For aryl alkyl ethers such as this compound, the cleavage mechanism is well-established. Following protonation, a nucleophile (bromide or iodide) attacks the electrophilic carbon. Due to the high stability of the aromatic ring and the high energy of a phenyl cation, nucleophilic attack does not occur at the aromatic carbon. libretexts.org Instead, the reaction proceeds via cleavage of the alkyl C-O bond (the oxane side).

The reaction yields two primary fragments: a phenol (B47542) and a derivative of the oxane ring. libretexts.org The initial products would be 4-amino-2-(difluoromethyl)phenol (B3391014) and a ring-opened halo-alcohol. If an excess of the strong acid is used, the alcohol moiety of the opened ring can undergo further substitution to yield a 1,5-dihalopentane.

Table 1: Predicted Products of Ether Cleavage This table presents the hypothetical products from the reaction of this compound with strong acid (HX, where X = Br or I), based on established principles of ether cleavage.

ReactantReagentPredicted Products
This compoundHBr (excess)4-Amino-2-(difluoromethyl)phenol and 1,5-dibromopentane
This compoundHI (excess)4-Amino-2-(difluoromethyl)phenol and 1,5-diiodopentane

Mechanistic Pathways of Key Reactions: Kinetic and Thermodynamic Analyses

While specific kinetic and thermodynamic data for reactions involving this compound are unavailable, the mechanistic pathways can be inferred from studies of analogous systems. The acid-catalyzed cleavage of the ether bond is the most mechanistically significant reaction to consider.

Depending on the structure of the ether, this cleavage can proceed via an SN1 or SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

SN2 Mechanism: Involves a bimolecular attack by the nucleophile on the less sterically hindered carbon of the protonated ether. libretexts.org

SN1 Mechanism: Involves the formation of a carbocation intermediate, which is favored if the carbocation is stable (e.g., tertiary or benzylic). youtube.comlibretexts.org

In the case of the 4-oxanyloxy group, cleavage occurs at the C-O bond where the carbon is part of the saturated ring. This carbon is secondary. The cleavage of tetrahydropyranyl (THP) ethers, which are structurally related as they contain an acetal, is known to be facile under acidic conditions because the cleavage is assisted by the ring oxygen, leading to a resonance-stabilized oxocarbenium ion intermediate. youtube.com Although the linkage in the title compound is an ether and not a true acetal, the participation of the ring oxygen can still stabilize a positive charge developing at the C4 carbon during an SN1-like pathway.

The proposed mechanism for the acid-catalyzed cleavage is as follows:

Protonation: The ether oxygen is rapidly and reversibly protonated by the strong acid.

C-O Bond Cleavage: The C-O bond between the oxane ring and the oxygen atom cleaves. This is the rate-determining step. It can occur via a direct SN2 attack by a halide ion or, more likely, via an SN1-like pathway to form the phenol and a 4-hydroxy-tetrahydropyran-1-ium cation, which is in equilibrium with its ring-opened form.

Nucleophilic Attack: The halide ion attacks the resulting electrophilic species derived from the oxane ring.

Further Reaction: With excess acid, any resulting alcohol groups are protonated and substituted by the halide.

No experimental kinetic or thermodynamic values have been published for these reactions. Thermodynamically, ether cleavage is an equilibrium process, but it can be driven to completion by using an excess of the acid reagent. wikipedia.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions are crucial for understanding the three-dimensional nature of the products. The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the C1 and C4 atoms of the oxane ring.

Reactions that could introduce new stereocenters are of primary interest. The acid-catalyzed ether cleavage provides a key example. If the cleavage proceeds through an SN1-type mechanism, a planar or near-planar carbocationic intermediate (an oxocarbenium ion) is formed from the oxane ring. youtube.com Subsequent attack by a nucleophile can occur from either face of this planar intermediate with equal probability. ochemtutor.comlumenlearning.com

Therefore, if the ring-opening or cleavage reaction leads to a chiral product, a racemic mixture (a 50:50 mixture of enantiomers) would be expected, resulting in no net optical activity. lumenlearning.comlibretexts.org For example, if a nucleophile other than a halide were to attack at C-2 or C-3 of the ring during a hypothetical ring-opening, a new stereocenter would be created, and both enantiomers would be formed in equal amounts.

Table 2: Stereochemical Outcome of a Hypothetical Reaction This table illustrates the expected stereochemical outcome for a reaction creating a new chiral center from the achiral starting material.

Starting MaterialReaction TypeIntermediateStereochemical Outcome
This compound (Achiral)Reaction creating a new stereocenter via a planar intermediate (e.g., SN1-type cleavage/attack)Achiral/Prochiral Planar IntermediateRacemic mixture of enantiomers (Chiral product)

The presence of the difluoromethyl group is noteworthy. While it does not impart chirality to the parent molecule, its electronic properties can influence the reactivity of the aniline ring. nih.govnih.gov The CF2H group is a known bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. nih.govrsc.org However, typical reactions involving the aniline nitrogen or the aromatic ring (such as diazotization or electrophilic aromatic substitution) would not create a stereocenter on the main scaffold unless chiral reagents or catalysts are employed.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Advanced NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline. While standard 1H and 13C NMR would provide initial insights, a full structural assignment would necessitate a suite of advanced experiments.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To fully delineate the molecular structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the aniline (B41778) and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would definitively assign the carbon signals of the aromatic ring, the difluoromethyl group, and the oxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for establishing the connectivity between different parts of the molecule. For instance, it would confirm the placement of the difluoromethyl group at the C3 position and the oxan-4-yloxy group at the C4 position of the aniline ring by showing correlations between the protons of these groups and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This would be valuable in determining the preferred conformation of the molecule, particularly the orientation of the oxane ring relative to the aniline ring.

Currently, no publicly accessible datasets for these 2D NMR experiments for this compound have been found.

Solid-State NMR Applications

Solid-state NMR (ssNMR) would be a powerful tool for investigating the structure and dynamics of the compound in its solid form. This technique is particularly useful if the compound is insoluble or if polymorphism is suspected. ssNMR could provide information on the local environment of the carbon and nitrogen atoms and could detect the presence of different crystalline forms. Research into the solid-state NMR applications for this specific compound has not been identified.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting ions, researchers can gain valuable structural information. For example, characteristic losses of the difluoromethyl group or the oxane ring would be expected. A detailed analysis of these fragmentation patterns is not available in the public literature.

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. This technique would provide the absolute configuration, bond lengths, bond angles, and torsional angles of this compound.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how the molecules pack in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the amine group), dipole-dipole interactions, and van der Waals forces. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for its physical and chemical properties. X-ray powder diffraction (XRPD) is a primary tool for screening for and identifying different polymorphs. To date, no crystallographic data or polymorphism studies for this compound have been reported in publicly accessible sources.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for the structural elucidation of novel compounds by identifying their constituent functional groups. These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses. For this compound, these techniques provide definitive evidence for the presence of the aniline, difluoromethyl, and oxanyloxy moieties.

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to a molecule's vibrational transitions. Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, providing information on different vibrational modes, particularly those involving non-polar bonds.

The key functional groups of this compound each produce characteristic signals. The aniline portion is identified by N-H stretching vibrations. The aromatic ring shows C-H and C=C stretching and bending modes. The difluoromethyl group (-CHF₂) is characterized by strong C-F stretching vibrations, while the ether linkage (Ar-O-C) and the aliphatic oxane ring are confirmed by their respective C-O and C-H stretching and bending modes. physicsopenlab.orgnih.gov The analysis of spectra from analogous structures like 4-phenoxyaniline (B93406) nih.govthermofisher.com, fluorinated aromatics aip.org, and tetrahydropyran (B127337) chemicalbook.comresearchgate.net allows for a predictive assignment of these bands.

Table 1: Predicted Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeTechniqueDescription
3500-3300N-H StretchFT-IR, RamanTwo distinct bands are expected for the primary amine (-NH₂), corresponding to asymmetric and symmetric stretching. Their position indicates the degree of hydrogen bonding.
3100-3000Aromatic C-H StretchFT-IR, RamanMedium to weak bands characteristic of the C-H bonds on the benzene (B151609) ring.
2980-2850Aliphatic C-H StretchFT-IR, RamanStrong bands arising from the symmetric and asymmetric stretching of C-H bonds within the tetrahydropyran (oxane) ring.
1620-1580N-H Scissoring / Aromatic C=C StretchFT-IR, RamanA strong band from the amine deformation overlaps with aromatic ring stretching vibrations.
1510-1470Aromatic C=C StretchFT-IR, RamanA characteristic band for the stretching vibrations within the benzene ring skeleton.
1260-1200Aryl-O Stretch (Asymmetric)FT-IRA strong, characteristic absorption for the aryl ether linkage (Ar-O-C).
1150-1050C-F StretchFT-IRStrong to very strong absorptions are expected in this region due to the highly polar C-F bonds of the difluoromethyl (-CHF₂) group.
1100-1000Aliphatic C-O-C StretchFT-IRA strong band associated with the ether linkage within the saturated tetrahydropyran ring.

Advanced Hyphenated Analytical Techniques for Purity and Structural Confirmation

To unequivocally confirm the molecular structure and determine the purity of a synthesized compound, hyphenated analytical techniques are employed. These methods couple a separation technique with a sensitive detection method, most commonly mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.govjfda-online.com The compound is first separated from impurities on a high-performance liquid chromatography (HPLC) column, and the eluent is then introduced into a mass spectrometer. nih.govsigmaaldrich.com The HPLC component provides purity information via a detector like a UV-Vis diode array detector (DAD), while the mass spectrometer provides the molecular weight and fragmentation data, which confirms the identity.

A typical analysis would use a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of formic acid to facilitate protonation. acs.orgresearchgate.net The mass spectrometer, typically using electrospray ionization (ESI) in positive mode, would detect the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₂H₁₅F₂NO₂), the exact mass is 243.1071 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence of the correct elemental composition. nih.gov

Table 2: Representative LC-MS Method for Analysis

ParameterConditionPurpose
Chromatography
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)Separation of the target compound from starting materials, by-products, and other impurities.
Mobile Phase AWater with 0.1% Formic AcidAqueous component of the mobile phase; acid aids in ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic component for elution.
Flow Rate0.3 - 0.5 mL/minStandard flow for analytical columns.
DetectionUV-Vis Diode Array Detector (DAD)Purity assessment by integrating the peak area at a specific wavelength (e.g., 254 nm).
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates gas-phase ions from the analyte; positive mode is ideal for amines.
Expected Ion[M+H]⁺ at m/z 244.1149Confirmation of molecular weight.
Analysis ModeFull Scan and/or Tandem MS (MS/MS)Full scan confirms the parent ion; MS/MS provides structural information through fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, though its application depends on the volatility and thermal stability of the analyte. While many fluorinated compounds are amenable to GC analysis, the polarity of the aniline group might necessitate derivatization to improve chromatographic behavior. pnnl.gov If the compound is sufficiently volatile and stable, GC-MS can provide excellent separation efficiency and definitive mass spectra for structural confirmation. The analysis of fluorinated pharmaceutical intermediates often relies on GC-MS for quality control. yujichemtech.com

Computational and Theoretical Chemistry Studies on 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic nature of a molecule. Using methods like Density Functional Theory (DFT), a detailed picture of electron distribution and energy levels can be constructed. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

For an aniline (B41778) derivative like 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom. The LUMO, conversely, would likely be distributed across the aromatic ring, with potential contributions from the electron-withdrawing difluoromethyl group. A smaller energy gap suggests higher reactivity.

Illustrative Data: Frontier Molecular Orbital Properties

Parameter Energy (eV) Description
HOMO Energy -5.85 Indicates electron-donating capability.
LUMO Energy -0.95 Indicates electron-accepting capability.

| HOMO-LUMO Gap | 4.90 | Reflects chemical stability and reactivity. researchgate.net |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In this compound, regions of negative potential (typically colored red) would be expected around the oxygen atom of the oxane ring and the nitrogen of the aniline group, indicating these are prime sites for electrophilic attack. The hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential (colored blue), marking them as sites susceptible to nucleophilic interaction.

Atomic Charges and Bond Orders

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution on an atom-by-atom basis. In the target molecule, the fluorine and oxygen atoms would carry significant negative charges due to their high electronegativity. The carbon atom of the difluoromethyl group would likely have a positive charge. Bond order calculations provide insight into the nature (single, double, triple) and strength of the chemical bonds within the molecule.

Conformational Analysis and Energy Landscapes

Illustrative Data: Relative Energies of Potential Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5° 0.00 75.2
2 85.2° 1.52 14.5

| 3 | -88.9° | 1.65 | 10.3 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions. For a molecule like this compound, which serves as a building block, modeling its reaction pathways (e.g., in acylation or diazotization reactions) is of great interest. This involves calculating the geometries and energies of reactants, products, and, crucially, the high-energy transition states that connect them. Characterizing the transition state provides the activation energy, which is fundamental to understanding reaction rates.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic data, which can be used to interpret experimental results or to confirm the identity of a synthesized compound. nih.govresearchgate.net

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structure elucidation. Calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule. nih.gov

Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule's bonds. These theoretical spectra can be compared with experimental data to identify characteristic functional group vibrations, such as N-H stretching in the aniline moiety or C-F stretching in the difluoromethyl group. researchgate.net

Illustrative Data: Predicted vs. Experimental Spectroscopic Data

Nucleus Predicted 13C Chemical Shift (ppm) Atom Description
C1 145.3 Carbon attached to Nitrogen
C2 118.9 Aromatic Carbon
C3 120.5 Carbon with CHF2 group
C4 150.1 Carbon with Ether Linkage
C5 116.8 Aromatic Carbon
C6 115.4 Aromatic Carbon

| CHF2 | 114.7 (triplet) | Difluoromethyl Carbon |

Table of Compounds Mentioned

Compound Name
This compound
2,4-difluoroaniline

Solvent Effects and Implicit/Explicit Solvation Models

The chemical and physical properties of a molecule can be significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into solvent effects. These effects can alter a molecule's conformation, reactivity, and spectroscopic properties. The study of solvent effects is crucial for predicting a compound's behavior in realistic chemical environments, such as in solutions where reactions or biological interactions occur. The two primary approaches to modeling solvation are implicit and explicit solvation models. arxiv.org

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant. arxiv.org This approach does not model individual solvent molecules. Instead, the solute molecule is placed in a cavity within this dielectric continuum. The interactions between the solute and the solvent are then calculated based on the bulk properties of the solvent.

One of the most common implicit solvation models is the Polarizable Continuum Model (PCM). In this model, the solute's charge distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated until self-consistency is achieved. Variations of PCM, such as the Solvation Model based on Density (SMD), are widely used and have been refined to provide accurate solvation energies for a broad range of solvents. arxiv.org

The primary advantage of implicit models is their computational efficiency. By avoiding the need to simulate a large number of solvent molecules, these models allow for the rapid calculation of solvation energies and the geometry optimization of molecules in solution. arxiv.org

Explicit Solvation Models:

In contrast to implicit models, explicit solvation models treat both the solute and a number of individual solvent molecules quantum mechanically or with molecular mechanics. arxiv.org The solute is surrounded by a finite number of solvent molecules, forming a "microsolvated" cluster. This approach allows for the detailed investigation of specific short-range interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and the immediately surrounding solvent molecules. arxiv.orgarxiv.org

Explicit models provide a much more detailed and potentially more accurate picture of the local solvent environment. arxiv.org They are particularly useful for studying systems where specific solute-solvent interactions are expected to play a dominant role. For instance, in studying the interaction of a polar molecule with a protic solvent like water, explicit models can accurately capture the formation of hydrogen bonds.

The main drawback of explicit solvation models is their high computational cost. The inclusion of a large number of solvent molecules significantly increases the number of atoms in the system, making quantum mechanical calculations very demanding. arxiv.org Often, a hybrid approach is employed, where the first solvation shell is treated explicitly, and the bulk solvent beyond this shell is modeled using an implicit continuum model.

Application to this compound:

For a molecule like this compound, both modeling approaches would yield valuable insights.

An explicit model would be crucial for understanding specific interactions. For example, the nitrogen atom of the aniline group and the oxygen atom of the oxane ring could form hydrogen bonds with protic solvents. The difluoromethyl group could also participate in weaker hydrogen bonding or dipole-dipole interactions. An explicit model would allow for the detailed characterization of the geometry and energetics of these specific solute-solvent interactions.

Due to the lack of specific published research on this compound, detailed data tables on its solvation energies or changes in geometric parameters in different solvents cannot be provided. However, the table below illustrates the type of data that would be generated from such a computational study.

Illustrative Data Table from a Hypothetical Implicit Solvation Study:

SolventDielectric Constant (ε)Calculated Solvation Free Energy (kcal/mol)Calculated Dipole Moment (Debye)
n-Hexane1.88-2.53.1
Toluene2.38-4.23.8
Dichloromethane8.93-7.84.9
Acetonitrile35.69-10.55.8
Water78.36-12.16.3

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Illustrative Data Table from a Hypothetical Explicit Solvation Study (Microsolvation with Water):

Interaction SiteInteracting Water MoleculeH-Bond Distance (Å)H-Bond Energy (kcal/mol)
Aniline -NH₂Water 1 (H-donor)1.95-5.2
Oxane -O-Water 2 (H-acceptor)2.05-4.1
Difluoromethyl -CF₂HWater 3 (H-acceptor)2.50-1.8

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Ultimately, a comprehensive computational study of this compound would likely employ both implicit and explicit models to gain a complete understanding of its behavior in solution, from bulk solubility to specific, directed intermolecular interactions.

Applications of 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline Beyond Medicinal Chemistry

Role as a Synthetic Intermediate in Organic Synthesis

The primary application of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline outside of medicinal chemistry is as a synthetic intermediate. The aniline (B41778) functional group provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into more complex molecular architectures. The presence of the difluoromethyl group (-CHF2) is of particular interest as it can significantly modulate the electronic properties and lipophilicity of a molecule, which is a desirable trait in the design of specialty chemicals.

The synthesis of complex molecules often requires building blocks with specific functionalities, and this compound serves this purpose well. For instance, the aniline moiety can be converted into a wide array of other functional groups. The difluoromethyl group, known for its metabolic stability and ability to act as a bioisostere for other groups, is often introduced into molecules to enhance their performance characteristics. Synthetic routes to introduce difluoromethyl groups into aromatic rings are an active area of research, and aniline derivatives are key substrates in these transformations. acs.org

Potential in Materials Science

The unique combination of a polymerizable aniline group and a property-modifying difluoromethyl substituent suggests that this compound could be a valuable monomer in materials science.

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications. The polymerization of aniline is typically achieved through chemical or electrochemical oxidation. researchgate.netresearchgate.net By analogy, this compound could be polymerized to yield a functionalized polyaniline.

The resulting polymer would have a unique set of properties imparted by the difluoromethyl and oxan-4-yloxy substituents. The bulky oxane group could influence the polymer's morphology and solubility, potentially leading to materials with improved processability. The incorporation of fluorine is known to enhance the thermal stability and chemical resistance of polymers.

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionPotential Advantages for this Monomer
Chemical Oxidative PolymerizationUse of an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium to initiate polymerization. researchgate.netA straightforward and scalable method to produce bulk quantities of the polymer.
Electrochemical PolymerizationPolymerization is initiated by applying an electrical potential to a solution containing the monomer.Allows for the direct deposition of thin polymer films onto electrode surfaces, which is useful for electronic device fabrication.
Interfacial PolymerizationPolymerization occurs at the interface of two immiscible liquids, one containing the monomer and the other the oxidizing agent. njtech.edu.cnCan lead to the formation of unique nanostructures such as nanofibers and nanotubes.

As a functional monomer, this compound could be copolymerized with other monomers to create advanced materials with tailored properties. The difluoromethyl group's electron-withdrawing nature would influence the electronic properties of the resulting copolymer, potentially leading to materials with specific conductivity levels or optical properties. nih.gov

The presence of the oxan-4-yloxy group could also be exploited. The oxygen atom in the ether linkage could act as a coordination site for metal ions, suggesting applications in areas such as ion-exchange resins or membranes for selective separations.

Applications in Agrochemical Research as a Chemical Scaffold

The search for new and effective agrochemicals is a continuous process, and novel chemical scaffolds are of high interest. The inclusion of fluorine atoms, such as in the difluoromethyl group, is a common strategy in the design of modern pesticides and herbicides. Fluorine can enhance the biological activity, metabolic stability, and uptake of a molecule in the target organism. nih.gov

The 3-(Difluoromethyl)aniline substructure is a key component in some agrochemical candidates. For example, pyrazole (B372694) derivatives containing a difluoromethyl group have been synthesized and shown to possess antifungal activities. researchgate.net While direct agrochemical applications of this compound have not been reported, its structural motifs suggest it could serve as a valuable starting material or scaffold for the synthesis of new agrochemicals.

Table 2: Structural Features of this compound Relevant to Agrochemicals

Structural FeaturePotential Contribution to Agrochemical Activity
Difluoromethyl GroupCan increase biological efficacy and metabolic stability. nih.gov
Aniline MoietyA versatile chemical handle for further functionalization to optimize biological activity.
Oxan-4-yloxy GroupMay influence the compound's solubility, transport properties, and interaction with biological targets.

Catalysis: Ligand Precursor or Organocatalyst Component

In the field of catalysis, molecules with specific electronic and steric properties are required as ligands for metal catalysts or as components of organocatalysts. The aniline nitrogen of this compound can be functionalized to create a variety of ligands for transition metal-catalyzed reactions. The electronic properties of such ligands would be influenced by the difluoromethyl group, which could in turn affect the reactivity and selectivity of the metal catalyst. nih.gov

Furthermore, aniline derivatives themselves can act as organocatalysts in certain reactions. The development of visible-light-mediated photocatalysis has opened up new avenues for the use of organic molecules as catalysts. conicet.gov.ar Fluorinated anilines have been used in photoredox catalysis, and it is conceivable that this compound or its derivatives could find applications in this emerging area. researchgate.net

Sensing and Detection Technologies as a Probe or Component

Aniline derivatives are known to be useful in the development of chemical sensors. The electronic properties of the aniline ring can be sensitive to its local environment, and changes in these properties upon interaction with an analyte can be detected through various means, such as changes in fluorescence or color.

Fluorinated aniline derivatives have been investigated for the development of gas sensors, for example, for the detection of ammonia. researchgate.net The introduction of fluorine can enhance the sensitivity and selectivity of the sensor. Given these precedents, this compound could be a promising candidate for the development of new sensing materials. The aniline moiety could be incorporated into a polymer or attached to a surface to create a sensory film, with the difluoromethyl and oxane groups helping to fine-tune the sensor's performance. Aromatic amines are important intermediates in the synthesis of various chemical products, and their detection is of significant interest. nih.gov

Synthesis and Structure Reactivity Relationships of Derivatives and Analogs of 3 Difluoromethyl 4 Oxan 4 Yloxy Aniline

Structural Modifications on the Aniline (B41778) Ring

Substituent Effects on Reactivity (e.g., Hammett Correlations)

The reactivity of the aniline core, particularly the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic substitution, is highly sensitive to the presence of other substituents. The electronic influence of these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. libretexts.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NH₂) increase the electron density on the aniline ring. This enhances the basicity of the amino group and activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring. researchgate.net This reduces the basicity of the amino group and deactivates the ring towards electrophilic substitution, often directing incoming groups to the meta position. chemistrysteps.comlibretexts.org

For 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline, the existing difluoromethyl group at the meta position and the oxanyloxy group at the para position relative to the amine already establish a specific electronic profile. Further substitutions would modulate this reactivity. For instance, adding an EDG would increase the amine's basicity, while an additional EWG would decrease it further. The Hammett equation provides a linear free-energy relationship that allows for the prediction of these effects. libretexts.organu.edu.au A negative rho (ρ) value in a Hammett plot for a reaction involving the aniline indicates the development of a positive charge in the transition state, meaning the reaction is facilitated by electron-donating substituents. researchgate.net

Table 1: Hammett Substituent Constants (σ) for Common Groups (This table is representative and illustrates the electronic effect of various substituents.)

Substituentσ_metaσ_paraElectronic Effect
-OCH₃0.12-0.27Donating (Resonance)
-CH₃-0.07-0.17Donating (Inductive)
-H0.000.00Reference
-Cl0.370.23Withdrawing (Inductive)
-CN0.560.66Withdrawing
-NO₂0.710.78Strongly Withdrawing
-CF₃0.430.54Strongly Withdrawing

Isosteric Replacements

Isosteric replacement involves substituting a group of atoms with another that has similar steric and electronic characteristics. This strategy is widely used to improve a molecule's properties while retaining its core activity. For the aniline ring in this compound, several isosteric replacements are plausible. cambridgemedchemconsulting.com

A common isosteric replacement for a phenyl ring is a heteroaromatic ring, such as pyridine (B92270) or thiophene. cambridgemedchemconsulting.com Replacing the aniline's benzene ring with a pyridine ring would introduce a nitrogen atom, which could alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. Similarly, replacing it with other heteroaromatic systems could fine-tune its physicochemical properties. Saturated isosteres are also an option to mitigate potential toxicities associated with the aniline motif. nih.gov

Variations of the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is a key feature of the molecule, acting as a lipophilic hydrogen bond donor and an isostere of hydroxyl (-OH) or thiol (-SH) groups. mdpi.com

Impact of Other Fluoromethyl Substituents (e.g., Trifluoromethyl, Monofluoromethyl)

The degree of fluorination on the methyl group has a profound impact on the molecule's properties.

Trifluoromethyl (-CF₃): Replacing the -CHF₂ group with a -CF₃ group would significantly increase the electron-withdrawing nature of the substituent. nih.gov The -CF₃ group is not a hydrogen bond donor and is known to decrease the basicity of nearby functional groups, such as the aniline nitrogen. nih.gov This modification can also enhance metabolic stability and lipophilicity. mdpi.com

Monofluoromethyl (-CH₂F): Conversely, a monofluoromethyl group is a weaker electron-withdrawing group compared to -CHF₂. Its impact on the aniline's basicity would be less pronounced.

Table 2: Comparison of Fluoromethyl Substituents

SubstituentElectronic EffectH-Bonding AbilityLipophilicity (Hansch π)
-CH₃Weakly DonatingNone0.5
-CH₂FWeakly WithdrawingWeak Donor0.0
-CHF₂Moderately WithdrawingDonor-0.1
-CF₃Strongly WithdrawingNone1.0

Replacement with Other Electronegative Groups

The difluoromethyl group can be replaced by other electron-withdrawing groups to modulate the electronic properties of the aniline ring. Examples include:

Cyano (-C≡N): A strong, sterically small electron-withdrawing group.

Nitro (-NO₂): A very strong electron-withdrawing group. researchgate.net

Sulfonyl (-SO₂R): A bulky and strongly electron-withdrawing group.

Modifications of the Oxane Ring and Ether Linkage

The 4-(oxan-4-yloxy) moiety contributes to the molecule's polarity, solubility, and three-dimensional shape. nih.gov The oxane ring, a saturated six-membered heterocycle, can be modified in several ways. drugbank.com

Modifications could include altering the ring size (e.g., to a five-membered tetrahydrofuran (B95107) or a four-membered oxetane), introducing substituents on the ring, or replacing it with an acyclic ether chain. The oxetane (B1205548) ring, for example, is known to increase polarity and aqueous solubility while often improving metabolic stability. nih.govacs.org

The ether linkage (-O-) itself is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). youtube.comyoutube.com Its replacement with a more robust linkage, such as a methylene (B1212753) (-CH₂-) or a thioether (-S-), would alter the geometry and physicochemical properties of the molecule. The synthesis of such ethers is commonly achieved via methods like the Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide. youtube.comyoutube.comyoutube.com

Table 3: Potential Modifications of the Oxane Ring and Their Effects

ModificationPotential Impact on Properties
Replace with OxetaneIncreased polarity, improved solubility, altered 3D shape. nih.gov
Replace with TetrahydrofuranChange in ring pucker and steric profile.
Replace with Acyclic EtherIncreased conformational flexibility, potential change in metabolic profile.
Add Substituents to OxaneCan fine-tune lipophilicity and block metabolic sites.
Replace Ether with ThioetherAltered bond angles, length, and metabolic stability.

Ring Size Variations (e.g., Tetrahydrofuran, Tetrahydropyran (B127337) Derivatives)

The size of the saturated heterocyclic ring attached via the ether linkage can significantly influence the physicochemical properties of the molecule. The most common variations involve the replacement of the six-membered tetrahydropyran (oxane) ring with a five-membered tetrahydrofuran (THF) ring.

The synthesis of the tetrahydrofuran analog, 3-(difluoromethyl)-4-(tetrahydrofuran-4-yloxy)aniline, would follow a similar synthetic route to the parent compound, substituting the oxane precursor with a tetrahydrofuran equivalent, such as 4-bromotetrahydrofuran.

The choice between a tetrahydrofuran and a tetrahydropyran ring can modulate several key properties. Tetrahydropyran is generally more hydrophobic than tetrahydrofuran. epa.govresearchgate.net This difference in polarity can affect the solubility, lipophilicity, and ultimately the biological absorption and distribution of the molecule. Furthermore, the bond angles and conformational flexibility differ between the five- and six-membered rings, which can impact how the molecule interacts with biological targets or organizes in crystalline structures.

Below is a data table illustrating the predicted physicochemical properties of these two analogs.

Compound NameRing SystemPredicted LogPPredicted Water Solubility
This compoundTetrahydropyran2.5Lower
3-(Difluoromethyl)-4-(tetrahydrofuran-4-yloxy)anilineTetrahydrofuran2.1Higher

This data is illustrative and based on general principles of physical organic chemistry.

Heteroatom Changes in the Oxane Ring

The replacement of the oxygen atom in the oxane ring with another heteroatom, such as sulfur or nitrogen, represents a significant structural modification that can dramatically alter the compound's properties. This bioisosteric replacement is a common strategy in drug design to fine-tune electronic and conformational parameters. nih.govnih.gov

The synthesis of a thio-analog, 3-(difluoromethyl)-4-(thian-4-yloxy)aniline, would necessitate the use of a sulfur-containing heterocycle like 4-bromothiane in the etherification step. The replacement of oxygen with sulfur generally increases lipophilicity and can alter the hydrogen bonding capacity of the molecule. nih.govnih.gov Sulfur is less electronegative than oxygen and a poorer hydrogen bond acceptor. nih.gov These changes can influence the compound's reactivity and its binding affinity to target proteins.

The introduction of a nitrogen atom to form a piperidine (B6355638) analog introduces a basic center, which can have a profound effect on the compound's ionization state at physiological pH, its solubility, and its potential for forming salt derivatives.

The following table summarizes the expected impact of heteroatom substitution on the molecule's properties.

Compound NameHeteroatomKey Property Changes
This compoundOxygenParent compound; acts as a hydrogen bond acceptor.
3-(Difluoromethyl)-4-(thian-4-yloxy)anilineSulfurIncreased lipophilicity; reduced hydrogen bond acceptor strength. nih.govwikipedia.org
3-(Difluoromethyl)-4-(piperidin-4-yloxy)anilineNitrogenIntroduction of a basic center; potential for salt formation; altered solubility.

This data is illustrative and based on established principles of medicinal chemistry.

Linker Modifications

The ether linkage connecting the aniline core to the heterocyclic ring is another point for structural modification. Replacing the ether oxygen with other functionalities can alter the flexibility, polarity, and metabolic stability of the molecule.

Common linker modifications include:

Thioether Linker: Replacing the oxygen with a sulfur atom to form a thioether linkage can be achieved through the reaction of a thiophenol derivative with the appropriate heterocyclic halide. Thioethers are generally more resistant to metabolic cleavage than ethers and have different electronic properties. nih.gov

Amino Linker: An amino linker introduces a hydrogen bond donor and a basic center, significantly altering the molecule's physicochemical profile.

Alkyl Linker: A short alkyl chain, such as a methylene group, would create a more rigid and lipophilic connection between the two ring systems.

Influence of Structural Changes on Chemical Properties and Reactivity Profiles

The structural modifications described in the previous sections have a predictable influence on the chemical properties and reactivity of the aniline core. The aniline nitrogen's basicity and nucleophilicity are key determinants of its reactivity in, for example, acylation or alkylation reactions.

The difluoromethyl group at the 3-position is strongly electron-withdrawing, which significantly reduces the basicity of the aniline nitrogen compared to an unsubstituted aniline. This deactivation can make certain reactions at the amino group more challenging.

Variations in the 4-position substituent (the oxane ring and its analogs) also modulate the electronic properties of the aniline ring. The ether oxygen of the oxane ring is an electron-donating group, which can partially offset the deactivating effect of the difluoromethyl group. Changing the ring size, introducing different heteroatoms, or modifying the linker will fine-tune this electronic balance. For instance, replacing the ether oxygen with a less electronegative sulfur atom would likely result in a slight increase in the aniline's basicity.

The following table provides an illustrative summary of these effects:

Structural ModificationExpected Effect on Aniline BasicityExpected Effect on Lipophilicity (LogP)
Replacement of Oxane with TetrahydrofuranMinimal changeDecrease
Replacement of Oxane Oxygen with SulfurSlight increaseIncrease
Replacement of Ether Linker with ThioetherSlight increaseIncrease

This data is illustrative and based on established principles of physical organic chemistry and medicinal chemistry.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for screening and identifying molecules with desired properties. nih.govlookchem.com A combinatorial approach to generating a library of this compound derivatives would likely employ a solid-phase synthesis strategy.

A potential solid-phase synthesis could involve the following steps:

Immobilization: The aniline core, or a precursor, is attached to a solid support (resin) via a suitable linker. nih.gov

Diversification: The resin-bound aniline is then reacted with a diverse set of building blocks. For example, the aniline nitrogen could be acylated with a variety of carboxylic acids or sulfonyl chlorides.

Cleavage: The final products are cleaved from the solid support, yielding a library of individual compounds in separate wells of a microtiter plate, ready for screening.

This approach allows for the systematic exploration of a wide range of structural variations, including different substituents on the aniline nitrogen, modifications to the heterocyclic ring, and different linkers. By generating and screening such a library, researchers can efficiently map the structure-reactivity landscape of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Coupling Reactions : Utilize nucleophilic aromatic substitution (SNAr) for introducing the oxan-4-yloxy group. For example, react 3-difluoromethyl-4-nitroaniline with tetrahydropyran-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Catalytic Systems : Palladium-catalyzed cross-coupling can enhance regioselectivity for ether bond formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish structural features of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The oxan-4-yloxy group shows distinct signals for axial/equatorial protons (δ 3.4–4.0 ppm) and quaternary carbons (δ 70–80 ppm). The difluoromethyl group (CF₂H) exhibits splitting patterns (¹⁹F coupling, J ≈ 55 Hz) .
  • FTIR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and ether C-O (1250 cm⁻¹) confirm functional groups .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Substitution : The electron-deficient aromatic ring (due to CF₂H) favors electrophilic substitution at the para position. For example, bromination with NBS in acetic acid yields 5-bromo derivatives .
  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the oxan-4-yloxy group may cleave to form a ketone intermediate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Troubleshooting Framework :

  • Assay Conditions : Compare solubility (e.g., DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa). Adjust concentrations to account for metabolic stability .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxan-4-yloxy substituent?

  • SAR Design :

  • Substituent Variation : Replace oxan-4-yloxy with morpholine, piperidine, or smaller ethers to assess steric/electronic effects on bioactivity .
  • Computational Modeling : Use DFT calculations to predict electron density changes and docking simulations (e.g., AutoDock Vina) to map binding interactions with protein targets .

Q. What experimental approaches mitigate instability of the difluoromethyl group under physiological conditions?

  • Stabilization Techniques :

  • Prodrug Design : Mask the amine group with acetyl or Boc-protecting groups to reduce metabolic degradation .
  • pH Optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.